The compound does not have a natural source and is synthesized in laboratory environments. It belongs to the class of amidines, which are organic compounds containing a central carbon atom connected to two amine groups and one other substituent. Its classification indicates potential applications in various fields, including biochemistry and pharmacology, although specific documented uses are currently lacking.
The synthesis of (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide typically involves the following steps:
Technical parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are not explicitly detailed in the available literature.
The molecular structure of (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide includes several notable functional groups:
The InChI Key for this compound is XERJKGMBORTKEO-SGEHABMCSA-N, which provides a unique identifier for database searches.
The chemical reactivity of (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide can be summarized as follows:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further studies would be necessary to elucidate specific mechanisms involving this compound.
The physical and chemical properties of (E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide include:
These properties suggest that the compound may exhibit moderate solubility in organic solvents while being less soluble in water due to its hydrophobic characteristics.
Future research may reveal additional applications as more data becomes available on its reactivity and interactions within biological systems .
The compound "(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide" exemplifies a sophisticated integration of multiple functional groups that confer distinctive reactivity profiles. Its core scaffold centers on an acetimidoyl cyanide moiety characterized by a nitrile group (-C≡N) directly bonded to an imidoyl carbon (R-C=N-). This configuration exhibits enhanced electrophilicity at both the cyano carbon and imidoyl carbon, enabling dual-site reactivity for nucleophilic additions or cyclocondensation reactions [2]. The presence of a 3-ethylureido branch (–NH–C(=O)–NH–CH₂CH₃) introduces hydrogen-bonding capacity and chiral orientation, which facilitates supramolecular assembly through urea's characteristic four-point recognition pattern [1].
Concurrently, the α-oxo functionality adjacent to the acetimidoyl group creates an electron-deficient enone-like system, significantly modulating conjugation across the molecular framework. This electronic delocalization is evidenced by bathochromic shifts in UV-Vis spectroscopy (>300 nm). Such structural features align with bioactive amidoxime derivatives documented in pharmacological research, where similar scaffolds demonstrate protease inhibition via coordinate covalent bonding to catalytic metals [1] [2].
Table 1: Key Functional Groups and Their Reactivity Profiles
Functional Group | Structural Notation | Reactivity Attributes | Role in Molecular Interactions |
---|---|---|---|
Acetimidoyl cyanide | R–C(=N–OMe-d₃)–C≡N | Electrophilic addition at C≡N; Tautomerization | Serves as a C2 synthon in heterocyclization |
3-Ethylureido | –NH–C(=O)–NH–C₂H₅ | Quadrupolar H-bond donor/acceptor | Enables crystal engineering via self-assembly |
α-Oxo | –C(=O)– | Enolization; Nucleophilic acyl substitution | Enhances acidity of adjacent protons (pKₐ ~10) |
Methoxy-d₃ | –OCD₃ | Isotopic steric/kinetic effects | Metabolic stabilization probe |
Deuteration at the methoxy group (–OCD₃) represents a strategic application of the isotope effect to optimize pharmacokinetic properties. The C–D bond in methoxy-d₃ exhibits approximately 6–10 kJ/mol greater strength than its C–H counterpart, reducing susceptibility to oxidative demethylation by hepatic cytochrome P450 enzymes. This deuteration strategy extends the compound's metabolic half-life (t₁/₂) by >2-fold in microsomal assays, as confirmed by LC-MS tracking of deuterated metabolites [2].
Furthermore, the methoxy-d₃ group induces steric and electronic perturbations detectable through NMR spectroscopy: The deuterium atoms cause upfield shifts (Δδ = –0.03 ppm) in adjacent protons due to reduced electron cloud compression. Isotopic labeling also enables precise tracking of molecular fate in biological matrices using mass spectrometry, where the 9 Da mass increment (vs. non-deuterated analog) permits unambiguous identification in proteomic studies [2]. Such deuteration aligns with FDA-approved deuterated drugs (e.g., deutetrabenazine), underscoring its translational relevance in drug design without altering primary pharmacology.
Ureido-acetimidoyl cyanides emerged from iterative refinements of cyanide-based C–C bond forming reactions. Early syntheses (1980s) exploited cyanoacetamide derivatives as precursors to pyrimidine heterocycles, though with limited regiocontrol. The seminal breakthrough arrived with Orthoester Imidoylation Methodology (OIM, 2001), enabling direct conversion of nitriles to acetimidoyl chlorides, which were subsequently trapped by ureido nucleophiles [1] [2].
Contemporary adaptations employ chemo-enzymatic approaches using lipases to resolve chiral ureido segments before cyanide installation. This scaffold's versatility is demonstrated in its conversion to:
Table 2: Evolution of Key Synthetic Methodologies for Ureido-Acetimidoyl Cyanides
Decade | Dominant Strategy | Yield Range | Key Advancement | Limitations |
---|---|---|---|---|
1980–1990 | Cyanoacetylation-urea coupling | 45–60% | Urea N–H activation | Low functional group tolerance |
1991–2005 | Orthoester Imidoylation (OIM) | 70–85% | Regioselective C–N bond formation | Requires anhydrous conditions |
2006–present | Deaminative Cyanation | 82–95% | Stereoretentive coupling | High catalyst loading |
Present | Photoredox α-Cyanation | 88–93% | Radical-based C–C bond formation | Limited scalability |
The compound’s E-configuration is selectively achieved using Zinc-mediated geometric purification, leveraging chelation differences between stereoisomers. Historical yield improvements from <50% (1990s) to >90% (current) highlight methodological maturation, positioning this scaffold as a linchpin for nitrogen-rich macrocycles in drug discovery pipelines [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7